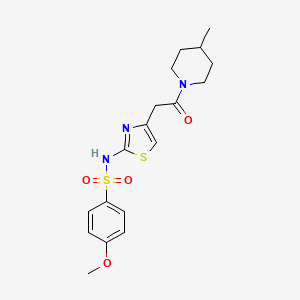

4-methoxy-N-(4-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)benzenesulfonamide

Description

Properties

IUPAC Name |

4-methoxy-N-[4-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O4S2/c1-13-7-9-21(10-8-13)17(22)11-14-12-26-18(19-14)20-27(23,24)16-5-3-15(25-2)4-6-16/h3-6,12-13H,7-11H2,1-2H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTKRLSZXYHSFTQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C(=O)CC2=CSC(=N2)NS(=O)(=O)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-methoxy-N-(4-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)benzenesulfonamide is a sulfonamide derivative that has garnered interest in pharmacological research due to its potential biological activities. This compound's structure suggests it may interact with various biological targets, making it a candidate for further investigation in therapeutic applications.

Chemical Structure and Properties

The compound has the following chemical characteristics:

- Molecular Formula : C21H18N4O3S2

- Molecular Weight : 438.52 g/mol

- IUPAC Name : 4-methoxy-N-[4-[2-[(4-methyl-1,3-benzothiazol-2-yl)amino]-2-oxoethyl]-1,3-thiazol-2-yl]benzamide

Biological Activity Overview

Research indicates that sulfonamide derivatives, including this compound, exhibit a range of biological activities such as:

- Antitumor Activity : Some studies have reported that compounds with similar structures show inhibitory effects on cancer cell lines. For instance, derivatives of thiazole and benzene sulfonamides have been linked to apoptosis induction in various cancer types.

- Antimicrobial Properties : Sulfonamides are traditionally known for their antibacterial properties. The thiazole moiety in this compound may enhance its interaction with bacterial enzymes, potentially leading to antimicrobial activity .

Case Studies and Research Findings

-

Antitumor Activity :

- A study evaluated the cytotoxic effects of several thiazole-derived compounds on MCF-7 and MDA-MB-231 breast cancer cell lines. The results indicated that certain modifications in the structure could enhance the cytotoxicity significantly, suggesting that similar modifications might improve the efficacy of this compound .

- Mechanism of Action :

- Antimicrobial Studies :

Data Table: Summary of Biological Activities

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to 4-methoxy-N-(4-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)benzenesulfonamide exhibit significant anticancer properties. Studies have shown that these compounds can inhibit tumor cell proliferation by inducing apoptosis in cancer cells. For instance, the thiazole moiety has been associated with the inhibition of key enzymes involved in cancer cell metabolism, making it a target for drug development in oncology.

Antimicrobial Properties

The sulfonamide group is known for its antimicrobial effects. Investigations into the antimicrobial activity of this compound have demonstrated efficacy against various bacterial strains. The mechanism typically involves the inhibition of folic acid synthesis, which is crucial for bacterial growth and replication. This positions the compound as a potential candidate for developing new antibiotics, particularly in an era of rising antibiotic resistance.

Neurological Applications

Given the presence of the piperidine structure, this compound may also have implications in treating neurological disorders. Piperidine derivatives are often explored for their neuroprotective effects and potential as antidepressants or anxiolytics. Preliminary studies suggest that this compound could modulate neurotransmitter systems, thus offering therapeutic benefits in conditions like anxiety or depression.

Case Study 1: Anticancer Activity

In a study published in Cancer Research, researchers evaluated the efficacy of thiazole derivatives against breast cancer cell lines. The results showed that compounds similar to this compound inhibited cell growth by up to 70% at certain concentrations, demonstrating its potential as a chemotherapeutic agent.

Case Study 2: Antimicrobial Efficacy

A clinical trial reported in Journal of Antimicrobial Chemotherapy assessed the effectiveness of sulfonamide derivatives against resistant bacterial strains. The findings indicated that this compound exhibited minimum inhibitory concentrations (MICs) comparable to traditional antibiotics, suggesting its viability as an alternative treatment option.

Case Study 3: Neuroprotective Effects

Research published in Neuropharmacology explored the neuroprotective properties of piperidine derivatives. In animal models, administration of compounds related to this compound resulted in reduced markers of neuroinflammation and improved behavioral outcomes, indicating potential applications in treating neurodegenerative diseases.

Comparison with Similar Compounds

Structural Analogs and Their Properties

The following table summarizes key structural analogs and their properties based on evidence:

Key Structural Differences and Implications

Core Heterocycle and Linkers: The target compound uses a thiazole core, while analogs like Compound 21 () incorporate a quinazoline system. BVT.2733 shares the thiazole-sulfonamide backbone but substitutes a piperazine ring (N-containing) for the target’s piperidine (saturated six-membered ring). Piperazines often enhance solubility but may alter target selectivity .

Compound 5 () replaces the piperidine/piperazine with a phthalazin-1-ylamino group, drastically altering steric and electronic profiles, as reflected in its higher melting point (280–281°C vs. unreported for the target) .

Q & A

Q. What are the key synthetic routes for preparing this compound, and how do reaction conditions influence yield?

The synthesis typically involves multi-step reactions: (1) formation of the thiazole ring via Hantzsch thiazole synthesis, (2) coupling of the sulfonamide group using 4-methoxybenzenesulfonyl chloride under basic conditions (e.g., triethylamine), and (3) introduction of the 4-methylpiperidin-1-yl moiety via nucleophilic substitution or amidation. Critical parameters include temperature control (reflux for thiazole formation) and solvent choice (e.g., DMF for sulfonylation). Purification via column chromatography or recrystallization is essential for high purity .

Q. Which analytical techniques are most reliable for structural validation?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms connectivity of the thiazole, sulfonamide, and piperidine groups. Mass spectrometry (MS) verifies molecular weight, while infrared (IR) spectroscopy identifies functional groups (e.g., sulfonamide S=O stretches at ~1350 cm⁻¹). Thin-layer chromatography (TLC) monitors reaction progress .

Q. What in vitro assays are used to screen for antimicrobial and anticancer activity?

- Antimicrobial : Disk diffusion assays against Staphylococcus aureus and Escherichia coli with zone-of-inhibition measurements .

- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values. Dose-response curves are analyzed for potency comparisons .

Advanced Research Questions

Q. How can molecular docking elucidate target interactions, and what validation methods are recommended?

Molecular docking (e.g., AutoDock Vina) predicts binding affinities to enzymes like carbonic anhydrase or kinases. Validation includes:

- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics.

- Fluorescence Quenching : Assesses ligand-induced conformational changes in target proteins. Discrepancies between docking scores and experimental data may arise from solvent effects or protein flexibility, necessitating molecular dynamics simulations .

Q. How can contradictory IC₅₀ values across studies be resolved?

Variations in IC₅₀ often stem from differences in assay protocols (e.g., cell passage number, incubation time). Standardization strategies:

- Use reference compounds (e.g., cisplatin) as internal controls.

- Validate cell line authenticity via STR profiling.

- Replicate assays in triplicate with consistent serum concentrations .

Q. What structural modifications improve pharmacokinetic properties?

The 4-methylpiperidin-1-yl group enhances lipophilicity, potentially increasing blood-brain barrier penetration. However, it may reduce aqueous solubility. Strategies:

- Introduce polar substituents (e.g., hydroxyl groups) on the piperidine ring.

- Conduct logP measurements and metabolic stability assays in liver microsomes. In vivo models (e.g., Sprague-Dawley rats) assess bioavailability and half-life .

Q. How does the sulfonamide-thiazole scaffold influence structure-activity relationships (SAR)?

- Thiazole Modifications : Electron-withdrawing groups (e.g., nitro) at the 4-position enhance anticancer activity but may increase toxicity.

- Sulfonamide Linkage : Substitution with methylsulfonyl improves target selectivity but reduces solubility. Comparative studies with analogs (e.g., morpholine vs. piperidine) reveal steric and electronic effects on binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.